Bienvenue dans la boutique en ligne BenchChem!

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole

photoinitiator radical recombination hexaarylbiimidazole kinetics

Standard o-Cl-HABI formulations often cause over-exposure and resolution loss in dry film photoresists due to excessive radical flux. This o-tolyl HABI derivative provides intermediate recombination kinetics for controlled radical generation. • ~7× slower radical flux vs. o-Cl-HABI - enables finer line-edge control in PCB and semiconductor lithography • Patent-verified thermal stability: resists premature color formation during film drying at 70-100°C for color proofing media • Electron-donating o-methyl substituents (σₚ = -0.17) shift absorption onset for visible-light sensitizer compatibility Supplied with Certificate of Analysis; ambient global shipping for research quantities.

Molecular Formula C44H34N4
Molecular Weight 618.8 g/mol
CAS No. 29864-15-1
Cat. No. B1358299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole
CAS29864-15-1
Molecular FormulaC44H34N4
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3
InChIKeyWSZWUSHWRSORQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole (CAS 29864-15-1): A Differentiated Hexaarylbiimidazole Photoinitiator


4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole (CAS 29864-15-1), also known as 2-methyl-BCIM or dimethyl-HABI dimer, is a hexaarylbiimidazole (HABI) derivative functioning as a free-radical photoinitiator and photochromic compound [1]. It belongs to a class of photodissociable dimers that, upon UV or visible light irradiation, undergo homolytic C–N bond cleavage to generate colored, stable lophyl radicals, which can initiate polymerization or revert thermally [2]. The presence of ortho-methyl substituents on the 2-phenyl rings fundamentally alters its radical recombination kinetics compared to the unsubstituted parent or the more common ortho-chloro analog (o-Cl-HABI), making direct substitution in procurement decisions non-trivial.

Why o-Cl-HABI Cannot Simply Replace the o-Tolyl Derivative (CAS 29864-15-1) in Photosensitive Formulations


Hexaarylbiimidazoles exhibit extreme sensitivity in radical recombination kinetics to the nature and position of aryl substituents, with rate constants varying over 100-fold [1]. The commonly used o-Cl-HABI features an electron-withdrawing chlorine atom (Hammett σₚ = +0.23), whereas the o-tolyl derivative carries an electron-donating methyl group (σₚ = -0.17) [2]. This fundamental electronic difference, combined with distinct steric demands, means that the two compounds operate on different points of the rate-constant continuum. A formulation optimized for o-Cl-HABI's specific radical flux profile cannot be assumed to perform identically—or even acceptably—with the o-tolyl analog, making blind interchange a risk to photospeed, resolution, and shelf stability in precision photoresist and holographic applications.

Quantified Differentiation of 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole Versus Key Analogs


Radical Recombination Kinetics: 2,4,6-Trimethyl vs. 2-Chloro Substitution in HABI Dimers

The dimerization rate constant of the 2,4,6-trimethyl-substituted triphenylimidazolyl radical was measured at 16.7 × 10³ ε M⁻¹ sec⁻¹ in benzene at 27°C. This is approximately 7.3-fold slower than the 2-chloro analog (122.0 × 10³ ε M⁻¹ sec⁻¹) but 2.2-fold faster than the unsubstituted parent radical (7.7 × 10³ ε M⁻¹ sec⁻¹) [1]. The data positions the o-methyl derivative's kinetics as intermediate, offering a distinct radical flux profile for applications where the extreme reactivity of o-Cl-HABI is detrimental.

photoinitiator radical recombination hexaarylbiimidazole kinetics

Ortho-Substituent Electronic Effect: Methyl vs. Chloro in HABI Photoinitiator Design

U.S. Patent 3,630,736 designates methyl (σₚ = -0.17) and chloro (σₚ = +0.23) as preferred ortho substituents for HABI photoinitiators, yet their divergent electronic character leads to different absorption and reactivity profiles [1]. The electron-donating methyl group shifts electron density into the imidazole ring system, modifying the excited-state properties, while the electron-withdrawing chlorine exerts the opposite effect. This electronic divergence provides a molecular basis for empirically observed differences in photospeed and dark reactivity between formulations based on the two HABI derivatives.

structure-property relationship Hammett sigma photoinitiator formulation

The Ortho Effect: Steric Acceleration of Lophyl Radical Recombination Confirmed Across Substituent Classes

A comprehensive study by Cescon et al. demonstrated that any ortho substituent on the 2-phenyl ring of HABI unmistakably enhances the radical recombination rate, with rate constants varying over 100-fold depending on the specific substituent [1]. The o-chlorophenyl dimer recombined seven and ten times faster than its meta and para isomers, respectively, and an order of magnitude faster than analogs bearing ortho groups on other phenyl rings [1]. The study explicitly concluded that 'the most hindered dimers, namely, those having ortho groups in Ar, form fastest' and that the effect is 'clearly steric since all groups have a similar influence' [1].

radical kinetics steric effect ortho-substituent effect

Patent-Backed Preferred Substituent Status Confirms Industrial Relevance of the o-Methyl HABI

The foundational DuPont patent for HABI/leuco dye imaging compositions (US 3,630,736) explicitly lists methyl among its five preferred ortho substituents for the 2- and 2'-phenyl rings of hexaarylbiimidazole photoinitiators, alongside fluorine, chlorine, bromine, and methoxy [1]. The patent states that HABIs bearing these preferred ortho substituents 'tend less than other dimers to form color when the light-sensitive compositions are applied to and dried on substrates at somewhat elevated temperatures, e.g., in the range 70–100°C' [1]. This indicates that methyl-substituted HABIs offer improved thermal stability during the drying step of film formation, a practical advantage in manufacturing.

photoimaging color proofing composition patent

Application Scenarios Where 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole Provides Differentiated Value


Fine-Tuning Radical Flux in Dry Film Photoresists for High-Resolution Imaging

The o-tolyl derivative's intermediate radical recombination kinetics (~7× slower than o-Cl-HABI) provide a lower radical flux that can be advantageous in dry film photoresists where excessive radical generation causes over-exposure and resolution loss [1]. Formulators seeking to balance initiation speed with image acuity can use this compound to shift the operating point away from the high reactivity of o-Cl-HABI without dropping to the sluggish kinetics of the unsubstituted parent, enabling finer control over line-edge roughness in PCB and semiconductor lithography.

Thermally Robust Color Proofing and Graphic Arts Media Requiring Elevated-Temperature Processing

As documented in US 3,630,736, methyl-substituted HABIs resist premature thermal color formation during film drying at 70–100°C [2]. This property is critical for color proofing films and graphic arts media that undergo heated drying steps before imaging exposure. The o-tolyl derivative enables higher processing throughput compared to non-ortho-substituted HABIs, which may develop unwanted background coloration under the same thermal conditions, degrading the dynamic range of the final image.

Visible-Light Sensitized Photopolymerization Systems Requiring Modified Absorption Profiles

The electron-donating methyl substituent (σₚ = -0.17) alters the electronic structure of the imidazole ring differently than the electron-withdrawing chlorine of o-Cl-HABI (σₚ = +0.23) [2]. This electronic modulation can shift the absorption onset and modify energy-transfer efficiency when paired with specific sensitizing dyes for visible-light curing applications. Researchers developing LED-curable or visible-light imaging systems can exploit this electronic difference to optimize the spectral overlap between sensitizer emission and HABI absorption.

Structure–Property Relationship Studies and Accelerated Ageing Tests for HABI-Based Formulations

Given the >100-fold range in radical recombination rate constants achievable through ortho substitution [1], the o-tolyl derivative serves as a valuable intermediate-kinetics probe in systematic studies correlating HABI structure with formulation shelf life, dark stability, and post-exposure latent image retention. Its distinct position on the rate-constant continuum—faster than unsubstituted HABI but substantially slower than o-Cl-HABI—makes it ideal for constructing quantitative structure–property relationship (QSPR) models that guide the rational selection of photoinitiators for next-generation photopolymer systems.

Quote Request

Request a Quote for 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.